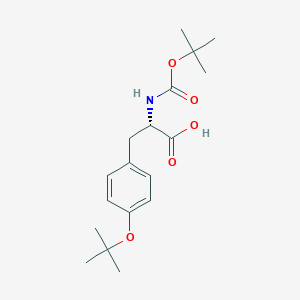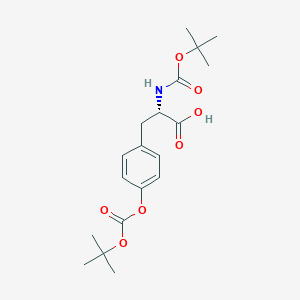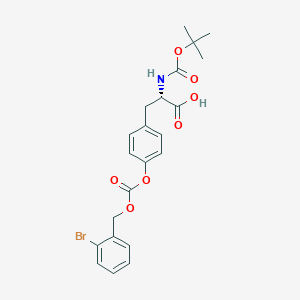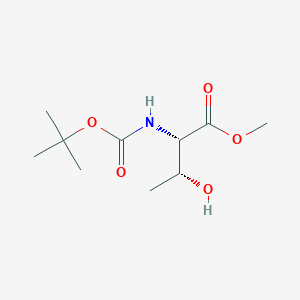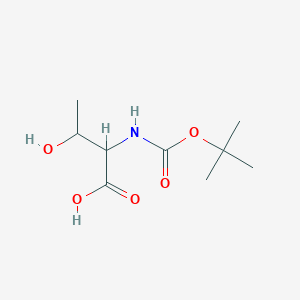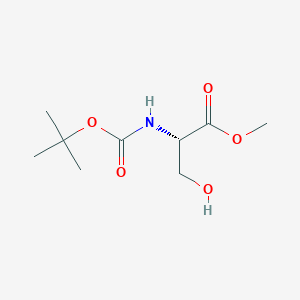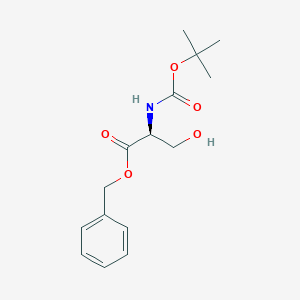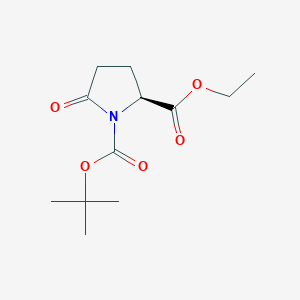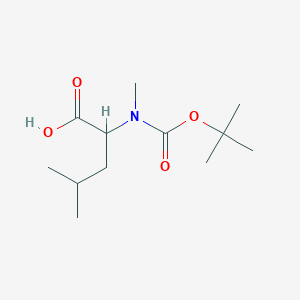
Boc-N-methyl-L-leucine
説明
Boc-N-methyl-L-leucine is a peptidyl nucleobase that has been shown to inhibit tumor cell growth and induce tumor regression in animal models. It is an amide of leucine and the antibiotic aminouracil, which is a guanine analogue .
Synthesis Analysis
The synthesis of N-methylated polypeptides involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The use of both monomer types offers different mechanistic features and results in a multitude of functional materials . The synthesis of α-substituted and N-methylated NCAs (αNNCAs) of several amino acids were investigated . N-Methyl-dl-alanine was synthesized starting from 2-bromopropanoic acid and methylamine .
Molecular Structure Analysis
The molecular formula of Boc-N-methyl-L-leucine is C12H23NO4 .
Chemical Reactions Analysis
Boc-N-methyl-L-leucine is a BOC (tert-butyloxycarbonyl) protected N-methylated leucine .
Physical And Chemical Properties Analysis
Boc-N-methyl-L-leucine has a molecular weight of 245.32 g/mol. Its physical properties include a melting point of 55-60 °C, a boiling point of 338.2±21.0 °C (Predicted), and a density of 1.053±0.06 g/cm3 (Predicted). It should be stored in a sealed, dry environment at 2-8°C .
科学的研究の応用
Peptide Synthesis
Boc-N-Me-Leu-OH is primarily used as a standard building block in the synthesis of peptides . It is incorporated into peptides via Boc Solid Phase Peptide Synthesis (SPPS), a method that allows for the sequential addition of amino acid residues to a growing peptide chain. This compound is particularly useful due to its protecting group , which safeguards the amino group during the synthesis process.
Deprotection Strategies
In peptide synthesis, the Boc group serves as a temporary protector that can be removed under acidic conditions. Boc-N-Me-Leu-OH is involved in studies exploring sustainable deprotection methods using Brønsted acidic deep eutectic solvents, which offer a greener alternative to traditional deprotection strategies .
Green Chemistry
The compound is part of a broader movement towards green chemistry in pharmaceutical synthesis. It is involved in research aimed at reducing the environmental impact of chemical synthesis, including the development of non-toxic solvents and catalysts .
作用機序
Target of Action
Boc-N-methyl-L-leucine, also known as Boc-N-Me-Leu-OH, is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that it is incorporated into during synthesis . The role of these targets can vary widely, as they are dependent on the specific peptide being synthesized.
Mode of Action
Boc-N-methyl-L-leucine interacts with its targets by being incorporated into peptide chains during synthesis . The Boc group serves as a protective group for the amino acid during synthesis, preventing unwanted side reactions . Once the peptide synthesis is complete, the Boc group can be removed by treatment with strong acids such as trifluoroacetic acid .
Biochemical Pathways
The specific biochemical pathways affected by Boc-N-methyl-L-leucine are dependent on the peptide it is incorporated into . As a modified amino acid, it can influence the structure and function of the peptide, potentially affecting protein-protein interactions, signal transduction pathways, or enzymatic reactions .
Pharmacokinetics
As a component of a peptide, its bioavailability would be influenced by factors such as the stability of the peptide, the presence of transporters, and the susceptibility to proteolytic enzymes .
Result of Action
The molecular and cellular effects of Boc-N-methyl-L-leucine’s action are dependent on the specific peptide it is incorporated into . Peptides containing N-methylated amino acids like Boc-N-methyl-L-leucine have been shown to have increased proteolytic stability, increased membrane permeability, and altered conformation . These effects can influence the biological activity of the peptide .
Action Environment
The action, efficacy, and stability of Boc-N-methyl-L-leucine are influenced by various environmental factors. These include the conditions of the peptide synthesis, such as the pH and temperature, as well as the biological environment in which the peptide is present . For example, the presence of proteolytic enzymes could affect the stability of the peptide .
将来の方向性
There is ongoing research into the use of Boc-N-methyl-L-leucine in the synthesis of N-methylated polypeptides. This includes the development of efficient and sustainable methods for N-Boc deprotection using choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This work combines mechanistic studies of the ROP of αNNCAs with initial studies on the solution properties of these polypeptides .
特性
IUPAC Name |
(2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFAOXATCRIKU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-methyl-L-leucine | |
CAS RN |
53363-89-6 | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Boc-N-methyl-L-leucine in the synthesis of PF1022A?
A: Boc-N-methyl-L-leucine serves as a key starting material in the eleven-step synthesis of PF1022A, an anthelmintic cyclodepsipeptide. [] It, along with benzyl 3-phenyl-D-lactate and benzyl D-lactate, provides the structural backbone for this complex molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



